molecular formula C21H19FN2O5S B6520750 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 896314-65-1

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B6520750
CAS No.: 896314-65-1
M. Wt: 430.5 g/mol
InChI Key: WPJULWVJKVBODD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzenesulfonyl group, a furan ring, and a fluorophenyl group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the aromatic rings (benzene and furan) and the polar sulfonyl group could influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzenesulfonyl group could undergo substitution reactions, and the furan ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could affect its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5S/c22-16-10-8-15(9-11-16)13-23-20(25)21(26)24-14-19(18-7-4-12-29-18)30(27,28)17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJULWVJKVBODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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